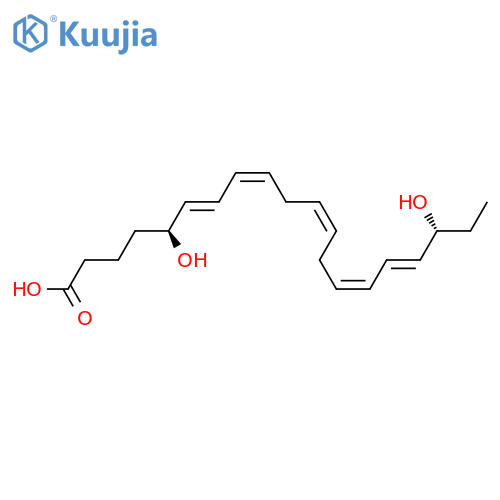

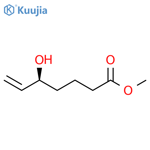

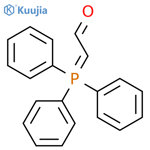

Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents

,

Organic Letters,

2016,

18(24),

6224-6227